Cas no 393838-55-6 (2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide)

2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide
- F0715-0248
- 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide
- 2,5-dichloro-N-(2-chloro-5-(trifluoromethyl)phenyl)thiophene-3-carboxamide
- 393838-55-6
- AKOS024598176
- 3-Thiophenecarboxamide, 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-
-
- インチ: 1S/C12H5Cl3F3NOS/c13-7-2-1-5(12(16,17)18)3-8(7)19-11(20)6-4-9(14)21-10(6)15/h1-4H,(H,19,20)
- InChIKey: MPLYIUCWINSOTD-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NC1=CC(C(F)(F)F)=CC=C1Cl)=O
計算された属性
- せいみつぶんしりょう: 372.910953g/mol
- どういたいしつりょう: 372.910953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 57.3Ų
じっけんとくせい
- 密度みつど: 1.649±0.06 g/cm3(Predicted)
- ふってん: 343.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 10.38±0.70(Predicted)
2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0715-0248-1mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-25mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-20μmol |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-20mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-2μmol |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-15mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-30mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-40mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-3mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0715-0248-50mg |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
393838-55-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamideに関する追加情報
Introduction to 2,5-Dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide (CAS No. 393838-55-6)
2,5-Dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 393838-55-6, is characterized by its complex molecular structure, which includes multiple functional groups such as chloro and trifluoromethyl substituents. These features make it a promising candidate for various applications in drug discovery and development.
The molecular structure of 2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide consists of a thiophene core, which is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. The presence of multiple halogen atoms, particularly chlorine and fluorine, enhances the compound's reactivity and potential interactions with biological targets. This structural motif is particularly intriguing because it allows for diverse chemical modifications, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that thiophene-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide may contribute to its unique pharmacological profile, potentially making it effective against a variety of diseases.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The design of kinase inhibitors has been a major focus in drug development, and compounds with structural motifs similar to 2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide have shown promise in preclinical studies. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors for the efficacy of kinase inhibitors.
Furthermore, the compound's ability to interact with biological targets through multiple binding sites makes it an attractive candidate for rational drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between 2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide and target proteins. These insights can guide the optimization of the compound's structure to improve its pharmacological properties.
The synthesis of 2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in constructing the desired molecular framework. These synthetic strategies not only facilitate the production of the compound but also provide opportunities for further structural modifications.
In conclusion, 2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against various diseases.
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